2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
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Overview
Description
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects . They have been used in the development of potent USP28 inhibitors .
Synthesis Analysis
The synthesis of these derivatives involves a complex process . For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence .Molecular Structure Analysis
The molecular structure of these derivatives is complex and involves several reactive centers . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are complex and involve several steps . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are complex and depend on their molecular structure . For instance, donor–acceptor type conjugated polymers PBDT-QTz and PCDT-QTz, comprising a new electron-deficient unit 2-(2-decyltetradecyl)-6,7-dimethyl-2H-[1,2,3]triazolo[4,5-g]quinoxaline (QTz) as the acceptor and 4,8-di(thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDT) or 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CDT) as the donor, are designed and synthesized by manipulating intramolecular motion .Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 by reversibly binding to it . This interaction directly affects the protein levels of LSD1 . The compound shows selectivity over LSD1, with an IC50 value of 1.10 ± 0.02 μmol/L and a Kd value of 40 nmol/L . It shows selectivity over LSD1 compared to monoamine oxidase A/B (MAO-A/B), with an IC50 value greater than 100 μmol/L .
Biochemical Pathways
The compound affects the biochemical pathways related to LSD1. LSD1 is a histone demethylase that specifically demethylates ‘Lys-4’ of histone H3, thereby playing a central role in histone code. It demethylates both mono- and di-methylated ‘Lys-4’ of histone H3. LSD1 is also involved in various biological pathways including cell proliferation, differentiation, and migration .
Result of Action
The compound’s action results in the significant inhibition of LSD1 activity . This leads to the suppression of cell migration ability . When MGC-803 cells were treated with the compound, the activity of LSD1 was significantly inhibited .
Future Directions
Biochemical Analysis
Biochemical Properties
Related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit LSD1, a lysine-specific demethylase . This suggests that 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide may interact with enzymes involved in methylation processes.
Cellular Effects
Related compounds have been shown to inhibit cancer cell proliferation and migration . This suggests that this compound may have similar effects on cell function.
Molecular Mechanism
Docking studies on related compounds suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for their activity . This may also be true for this compound.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3S/c1-31-17-7-6-14(10-18(17)32-2)8-9-24-19(30)12-33-22-20-21(25-13-26-22)29(28-27-20)16-5-3-4-15(23)11-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECPNHYJMWDFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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